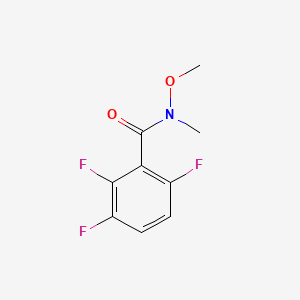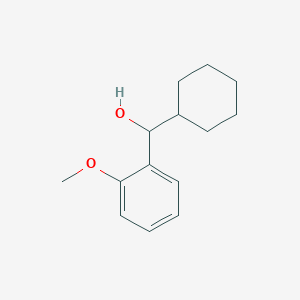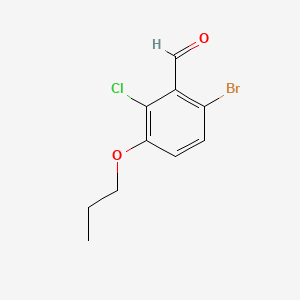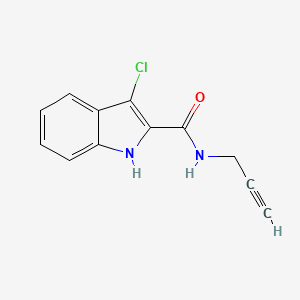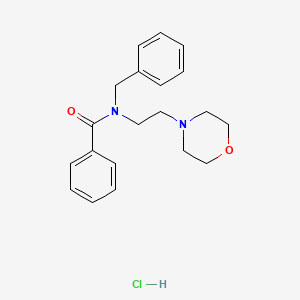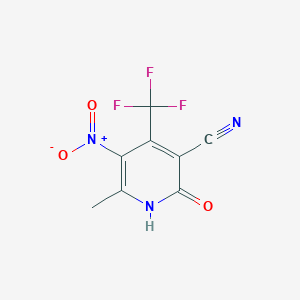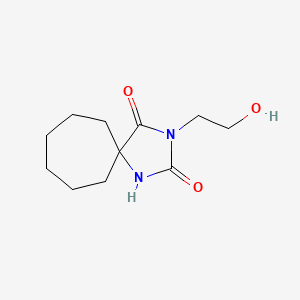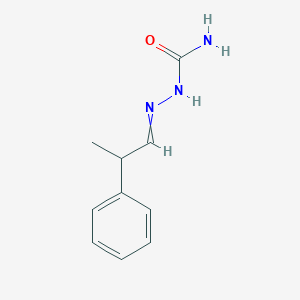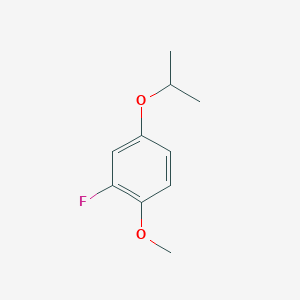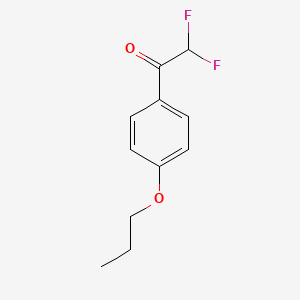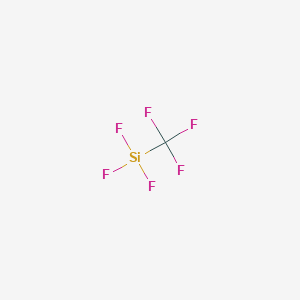
Trifluoro(trifluoromethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(trifluoromethyl)silane, also known as trifluoromethyltrimethylsilane, is an organosilicon compound with the chemical formula CF₃Si(CH₃)₃The trifluoromethyl group is highly valued in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the chemical and physical properties of molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoro(trifluoromethyl)silane is typically synthesized through the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that acts as a halogen acceptor . Another method involves the reaction of fluoroform with trimethylsilyl chloride and potassium hexamethyldisilazide, yielding the compound with an 80% isolated yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out under an inert atmosphere to ensure safety and maximize yield. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(trifluoromethyl)silane undergoes various types of reactions, including nucleophilic addition, substitution, and radical reactions. It is particularly effective in the trifluoromethylation of aldehydes, ketones, alkenes, alkynes, and aromatic compounds .
Common Reagents and Conditions:
Nucleophilic Addition: In the presence of a metal salt such as tetrabutylammonium fluoride, this compound reacts with carbonyl compounds to form trifluoromethylated alcohols.
Substitution: The compound can substitute hydrogen atoms in aromatic rings, facilitated by catalysts like cesium carbonate.
Radical Reactions: It can also participate in radical trifluoromethylation reactions, which are useful for modifying complex organic molecules.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and silyl ethers .
Applications De Recherche Scientifique
Trifluoro(trifluoromethyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoro(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate (CF₃⁻). This intermediate attacks carbonyl compounds to form alkoxide anions, which are then silylated to give the final trifluoromethylated products . The compound’s reactivity is influenced by the presence of metal salts and the nature of the counter-cation .
Comparaison Avec Des Composés Similaires
Trifluoromethyllithium: Not isolable and rapidly decomposes to yield lithium fluoride and difluorocarbene.
Trifluoroiodomethane: Used in aromatic coupling reactions and with enones.
Sodium trifluoroacetate: Employed as a reagent for trifluoromethylations of aromatic halides.
Uniqueness: Trifluoro(trifluoromethyl)silane stands out due to its stability, ease of handling, and versatility in introducing trifluoromethyl groups into a wide range of substrates. Its ability to participate in both nucleophilic and radical reactions makes it a valuable tool in synthetic chemistry .
Propriétés
Numéro CAS |
335-06-8 |
|---|---|
Formule moléculaire |
CF6Si |
Poids moléculaire |
154.086 g/mol |
Nom IUPAC |
trifluoro(trifluoromethyl)silane |
InChI |
InChI=1S/CF6Si/c2-1(3,4)8(5,6)7 |
Clé InChI |
WAPFXWLEIASTSV-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





